molecular formula C10H8ClN3O B13643905 (E)-5-Chloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Chloro-N'-hydroxyisoquinoline-1-carboximidamide

Katalognummer: B13643905
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: IWAFDZWWLMCBKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a hydroxy group, and an isoquinoline ring, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro group or to convert the carboximidamide group into an amine.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield isoquinoline ketones, while substitution of the chloro group can produce a variety of isoquinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:

  • 5-Chloroisoquinoline
  • N-Hydroxyisoquinoline-1-carboximidamide
  • 5-Chloro-N’-methoxyisoquinoline-1-carboximidamide

Uniqueness

What sets (E)-5-Chloro-N’-hydroxyisoquinoline-1-carboximidamide apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the chloro and hydroxy groups, along with the carboximidamide moiety, allows for a wide range of chemical modifications and biological activities.

Eigenschaften

Molekularformel

C10H8ClN3O

Molekulargewicht

221.64 g/mol

IUPAC-Name

5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8ClN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14)

InChI-Schlüssel

IWAFDZWWLMCBKP-UHFFFAOYSA-N

Isomerische SMILES

C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Cl

Kanonische SMILES

C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.